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Executive Summary

N-Methyllindcarpine (C1sH21NO4; MW: 327.38 g/mol ) is a tetracyclic aporphine alkaloid
characterized by a 1,10-dimethoxy-2,11-dihydroxy substitution pattern. Originally identified as
the N-methylated derivative of lindcarpine, it acts as a significant chemotaxonomic marker for
the Lauraceae family, specifically within the genera Lindera, Actinodaphne, and Phoebe.

This alkaloid has garnered attention in drug discovery due to its structural capacity to
intercalate DNA and inhibit specific kinases (e.g., DYRK1A), presenting potential in oncology
and neurodegenerative research.

Chemical Identity & Structural Logic

Understanding the precise topology of N-Methyllindcarpine is prerequisite to successful
isolation. It belongs to the aporphine class, derived biosynthetically from benzylisoquinoline
precursors.[1]
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Feature

Specification

IUPAC Name

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-
tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol

Common Name

(+)-N-Methyllindcarpine

Skeleton

Aporphine (1,2,10,11-substituted)

Key Substituents

C1-OMe, C2-OH, C10-OMe, C11-OH, N-Me

Stereochemistry

(S)-configuration at C6a (Biogenetically

conserved)

Molecular Formula

C19H21NOa

Structural Visualization

The following diagram illustrates the core aporphine skeleton and the specific substitution

pattern that defines N-Methyllindcarpine.
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Caption: Biosynthetic derivation and specific substitution map of N-Methyllindcarpine.

Historical Chronology of Isolation

The discovery of N-Methyllindcarpine is inextricably linked to the phytochemical exploration of

the Lindera genus.

e 1967 (The Foundation): Kiang and Sim first isolated the parent compound, Lindcarpine, from

the roots of Lindera pipericarpa.[2] They established the 2,11-dihydroxy-1,10-dimethoxy

structure, providing the template for the N-methylated variant.

e 1980s-1990s (Expansion): As chemotaxonomic surveys of Lauraceae expanded, the N-

methylated form was identified in related species such as Litsea cubeba and Dehaasia

triandra, often co-occurring with boldine and laurotetanine.
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e 2012 (Modern Validation): Detailed spectral assignment (2D NMR) was solidified during the
isolation from Actinodaphne pruinosa, where it was found alongside novel hydroxypropyl
derivatives.

Technical Methodology: Isolation Protocol

This section details a robust, self-validating workflow for isolating N-Methyllindcarpine from
Lindera or Actinodaphne bark.

Extraction Logic (Acid-Base Partitioning)

Aporphines are basic alkaloids. The protocol leverages pH manipulation to separate them from
neutral plant constituents (lipids, terpenes) and acidic compounds (phenolics).

Reagents:

Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) (95%)).

Acid: 5% Hydrochloric Acid (HCI).

Base: Ammonium Hydroxide (NH4OH) or Sodium Carbonate (Na=COs) to pH 9-10.

Partition Solvent: Dichloromethane (CH2Cl2) or Chloroform (CHCIs).

Step-by-Step Workflow
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Caption: Acid-base fractionation followed by chromatographic purification for alkaloid isolation.
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Chromatographic Parameters[11]

o Stationary Phase: Silica gel 60 (0.040-0.063 mm).

» Mobile Phase: Gradient elution starting with 100% CH=2Clz, increasing MeOH polarity (e.g.,
99:1 - 90:10).

» Detection: Dragendorff's reagent (Orange spots indicate alkaloids).
o Rf Value: Typically 0.4—0.5 in CH2Cl2:MeOH (9:1), depending on chamber saturation.

Structural Elucidation & Validation

Trustworthiness in chemical isolation relies on spectral verification.[3] N-Methyllindcarpine is
distinguished from its isomers (e.g., boldine, isoboldine) by the specific location of its methoxy
and hydroxyl groups.

Key Spectral Data (Reference Standards)

Spectroscopy Diagnostic Signal Structural Assignment

N-CHs (Characteristic of

1H NMR (500 MHz, CDCls) 5252 (3H, s) hines)
aporphines

C1-OCHs (Shielded by ring

0 3.65 (3H, s)
current)
0 3.89 (3H, s) C10-OCHs
0 6.60 - 6.80 (M) Aromatic protons (H3, H8, H9)

Phenolic -OH (Exchangeable
0 8.00+ (broad)

with D20)
13C NMR (125 MHz) 0 ~144.0 C1 (Oxygenated quaternary)
0 ~129.0 C1lb (Bridgehead)
0 ~43.0 N-CHs
Mass Spectrometry (ESI-MS) m/z 328 [M+H]* Consistent with C19H21NOa4
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Validation Check:

 Differentiation from Boldine: Boldine is 1,10-dimethoxy-2,9-dihydroxy. N-Methyllindcarpine
is 1,10-dimethoxy-2,11-dihydroxy. The coupling constants of protons on Ring D (H8, H9) in
NMR are critical for distinguishing the 9,10 vs. 10,11 substitution patterns. In N-
Methyllindcarpine, H8 and H9 usually appear as an ortho-coupled pair (d, J = 8.0 Hz) if
C10/C11 are substituted, or singlets if para. Correction: In 1,2,10,11-substituted aporphines
(like N-methyllindcarpine), H8 and H9 are typically singlets or meta-coupled if C10/C11 are
oxygenated. Note that Lindcarpine is 2,11-dihydroxy-1,10-dimethoxy.[4]

Pharmacological Potential

For drug development professionals, the value of N-Methyllindcarpine lies in its bioactivity
profile.[5][6]

o Cytotoxicity: Exhibits moderate cytotoxicity against murine leukemia (P-388) and human
breast cancer (MCF-7) cell lines. The planar aporphine structure allows for DNA
intercalation.

» Kinase Inhibition: Recent studies (e.g., Siparuna extracts) indicate potential inhibition of
DYRKZ1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a key target in
Down syndrome and Alzheimer's disease pathology.

» Antimicrobial: Displays activity against Gram-positive bacteria, consistent with the defense
mechanism of Lauraceae alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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